molecular formula C12H13NO2 B031810 1-Benzoylpiperidin-3-one CAS No. 67452-85-1

1-Benzoylpiperidin-3-one

Cat. No.: B031810
CAS No.: 67452-85-1
M. Wt: 203.24 g/mol
InChI Key: SBQPFUPQROCYRR-UHFFFAOYSA-N
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Description

1-Benzoylpiperidin-3-one is an organic compound with the molecular formula C12H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring

Scientific Research Applications

1-Benzoylpiperidin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory properties.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

While the specific mechanism of action for 1-Benzoylpiperidin-3-one is not clear, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety data sheet for 1-Benzylpiperidin-3-one, a similar compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including 1-Benzoylpiperidin-3-one, are being utilized in different therapeutic applications . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the development of new drugs containing the piperidine moiety could be a potential area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypiperidine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the benzoyl group, forming the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of solvents like dichloromethane and catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-Benzoylpiperidin-3-one can be compared with other similar compounds such as:

    1-Benzyl-3-piperidone: This compound features a benzyl group instead of a benzoyl group, which can affect its reactivity and biological activity.

    3-Hydroxypiperidine: A precursor in the synthesis of this compound, it has a hydroxyl group that can be substituted to form various derivatives.

    Piperidine: The parent compound, widely used as a building block in organic synthesis.

Uniqueness: this compound is unique due to the presence of both the benzoyl group and the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzoylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQPFUPQROCYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526573
Record name 1-Benzoylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67452-85-1
Record name 1-Benzoylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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